
8-Quinolinol, magnesium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Quinolinol, magnesium salt, also known as oxine magnesium, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a chelating agent that has been used to extract and isolate metals from solutions. Its ability to form stable complexes with metal ions has made it an important tool in various fields of research, including biochemistry, pharmacology, and environmental science.
Mecanismo De Acción
The mechanism of action of 8-Quinolinol, magnesium salt, is based on its ability to form stable complexes with metal ions. The compound contains two functional groups, a hydroxyl group and a nitrogen-containing heterocyclic ring, that can coordinate with metal ions. The resulting metal complexes are stable and can be easily isolated and analyzed.
Efectos Bioquímicos Y Fisiológicos
8-Quinolinol, magnesium salt, has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have antioxidant properties, which may be beneficial in protecting cells from oxidative damage. In addition, it has been shown to have anti-inflammatory properties, which may be useful in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-Quinolinol, magnesium salt, in lab experiments is its ability to selectively bind to metal ions. This allows researchers to isolate and study specific metal-containing compounds. However, one limitation of using this compound is that it can also bind to other metal ions present in the sample, which can complicate the analysis.
Direcciones Futuras
There are several future directions for research involving 8-Quinolinol, magnesium salt. One area of interest is the development of new methods for synthesizing this compound. Another area of interest is the development of new applications for this compound, such as its use in drug delivery systems or as a catalyst in chemical reactions. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential use in treating various diseases.
Métodos De Síntesis
8-Quinolinol, magnesium salt, is synthesized by reacting magnesium oxide or magnesium hydroxide with 8-hydroxyquinoline in the presence of a solvent such as ethanol or methanol. The reaction produces a white or yellowish powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
8-Quinolinol, magnesium salt, has been used in various scientific research applications. It is commonly used as a chelating agent to extract and isolate metal ions from solutions. This compound has been used to study the metal-binding properties of proteins and enzymes. It has also been used to determine the concentration of metal ions in environmental samples, such as water and soil.
Propiedades
Número CAS |
19635-65-5 |
|---|---|
Nombre del producto |
8-Quinolinol, magnesium salt |
Fórmula molecular |
C18H12MgN2O2 |
Peso molecular |
312.6 g/mol |
Nombre IUPAC |
magnesium;quinolin-8-olate |
InChI |
InChI=1S/2C9H7NO.Mg/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H;/q;;+2/p-2 |
Clave InChI |
PRGAWFXXABCMIW-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Mg+2] |
SMILES canónico |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Mg+2] |
Otros números CAS |
67952-28-7 |
Sinónimos |
MAGNESIUM-8-QUINOLINATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



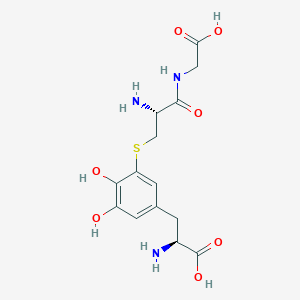


![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)

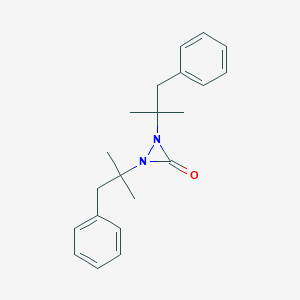
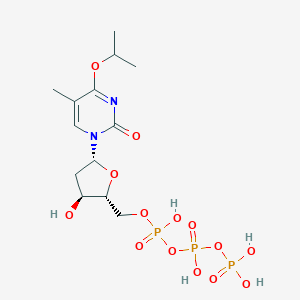

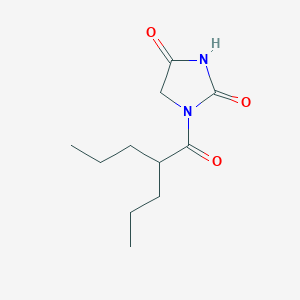
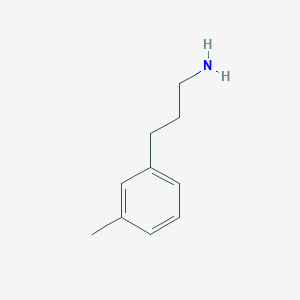
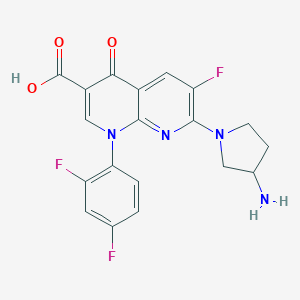

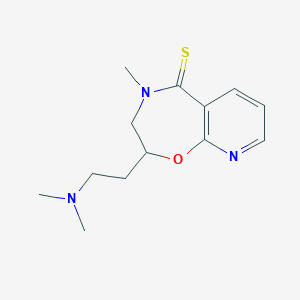
![methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate](/img/structure/B10876.png)